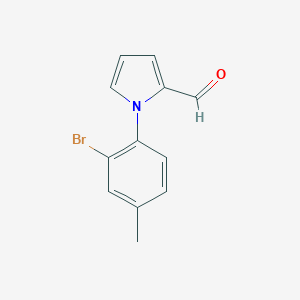

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrole ring with an aldehyde functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyr

Activité Biologique

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromo and methyl group on the phenyl moiety, which is critical for its biological activity. The presence of the aldehyde group at the 2-position enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and antifungal properties. Its mechanism of action is believed to involve interaction with specific enzymes and receptors, potentially inhibiting their activity and affecting metabolic pathways.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against several bacterial strains. Notably, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (mg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |

| Escherichia coli | 0.025 | Effective against multiple strains |

| Candida albicans | 0.015 | Exhibited antifungal properties |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function.

- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that influence cellular responses.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, the compound was tested alongside other pyrrole derivatives for antibacterial activity. The results indicated that it had comparable efficacy to established antibiotics like amoxicillin, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the pyrrole ring influence biological activity. Compounds with electron-withdrawing groups showed enhanced antibacterial properties, suggesting that further chemical modifications could optimize efficacy .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its bioactivity:

- Derivatives with Enhanced Activity : Compounds with additional functional groups have shown improved antimicrobial properties, indicating potential for drug development.

- Low Cytotoxicity : Many derivatives maintain low cytotoxicity levels while exhibiting potent biological activities, making them suitable candidates for therapeutic applications .

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde has been utilized in various research applications:

Medicinal Chemistry

The compound serves as a precursor for synthesizing biologically active molecules. Its derivatives have been investigated for their potential as:

- Anticancer Agents : Studies have shown that pyrrole derivatives exhibit cytotoxicity against several cancer cell lines. For instance, modifications of this compound have led to new analogs that demonstrate enhanced activity against breast cancer cells.

- Antimicrobial Compounds : The presence of the pyrrole moiety contributes to antibacterial and antifungal properties. Research indicates that certain derivatives possess significant activity against resistant strains of bacteria.

Material Science

The unique electronic properties of the pyrrole ring make this compound valuable in the development of:

- Conductive Polymers : Pyrrole-based compounds are integral in creating conductive materials used in organic electronics and sensors.

- Dyes and Pigments : The compound's ability to form stable complexes with metal ions allows its use in synthesizing dyes for textiles and coatings.

Case Study 1: Synthesis of Anticancer Agents

A research team synthesized a series of derivatives from this compound. These compounds were screened for anticancer activity against various cell lines. The study found that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting that structural changes can enhance therapeutic efficacy.

Case Study 2: Development of Conductive Polymers

In another study, researchers explored the use of this compound in creating conductive polymers. By polymerizing this compound with other monomers, they developed materials with improved electrical conductivity suitable for use in organic light-emitting diodes (OLEDs).

Data Tables

| Application Area | Example Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent Development | Enhanced cytotoxicity against breast cancer cells |

| Material Science | Conductive Polymer Synthesis | Improved electrical conductivity for OLED applications |

| Antimicrobial Research | Synthesis of Antibacterial Compounds | Significant activity against resistant bacterial strains |

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The bromine atom at the 2-position of the phenyl ring enables participation in transition-metal-catalyzed cross-coupling reactions :

-

Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis to form alkynylated derivatives. For example, coupling with phenylacetylene in the presence of Pd(PPh₃)₂Cl₂/CuI/Et₃N produces 1-(2-(phenylethynyl)-4-methylphenyl)-1H-pyrrole-2-carbaldehyde with yields up to 78% (Table 1) .

-

Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., phenylboronic acid) under Pd catalysis (Pd(OAc)₂, K₂CO₃) to yield biaryl derivatives. This reaction is critical for constructing extended π-conjugated systems.

Cyclization and Intramolecular Reactions

The aldehyde group facilitates cyclization via alkyne–carbonyl metathesis or intramolecular N-arylation :

-

Alkyne–Carbonyl Metathesis : Under AuCl₃ catalysis, the aldehyde reacts with internal alkynes to form benzo-fused indolizines (e.g., pyrrolo[1,2-a]quinolines) via a cascade process (Fig. 1). This method achieves yields of 65–85% .

-

Cu-Catalyzed Intramolecular N-Arylation : In DMF with CuI/1,10-phenanthroline, the compound undergoes cyclization to form pyrrolo[2,1-b]oxazin-3-ones, achieving 64% yield (Table 1) .

Electrophilic Substitution

The electron-rich pyrrole ring undergoes Friedel-Crafts alkylation and halogenation :

-

Friedel-Crafts Alkylation : Reacts with tertiary alcohols (e.g., t-butanol) in the presence of H₂SO₄ to introduce alkyl groups at the pyrrole 4-position. This method is pivotal for synthesizing 4-tertiary-alkyl-pyrrole-2-carbaldehydes .

-

Bromination : At elevated temperatures, electrophilic bromination occurs at the pyrrole 5-position, yielding polybrominated derivatives.

Redox Reactions

The aldehyde group participates in reduction and oxidation processes:

-

Reduction : Treatment with NaBH₄ reduces the aldehyde to a hydroxymethyl group, producing 1-(2-bromo-4-methylphenyl)-2-(hydroxymethyl)-1H-pyrrole , a key intermediate for further functionalization .

-

Oxidation : Under mild oxidizing conditions (e.g., MnO₂), the aldehyde can be converted to a carboxylic acid, though this pathway is less commonly utilized.

Alkylation and Derivatization

The methyl group on the phenyl ring influences steric and electronic effects in alkylation reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ to form N-alkylated pyrrole derivatives, enhancing solubility for biological studies .

Table 1: Key Reactions and Experimental Data

Research Advancements

Recent studies highlight the compound’s role in synthesizing bioactive molecules:

-

Antimicrobial Derivatives : Alkynylated derivatives exhibit enhanced activity against Staphylococcus aureus (MIC = 4 µg/mL) compared to parent compounds .

-

Low Cytotoxicity : Hydroxymethyl derivatives show IC₅₀ > 100 µM in HEK293 cells, making them suitable for therapeutic exploration .

-

Material Science Applications : Conjugated polymers derived from Sonogashira-coupled products demonstrate tunable luminescence properties (λem = 450–550 nm) .

Propriétés

IUPAC Name |

1-(2-bromo-4-methylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-9-4-5-12(11(13)7-9)14-6-2-3-10(14)8-15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKXDAPQUORGMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.